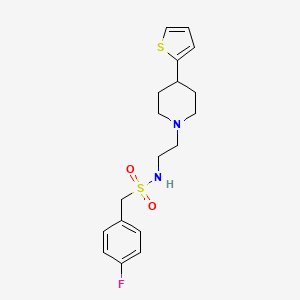

1-(4-fluorophenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide

Description

1-(4-Fluorophenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide is a synthetic compound featuring a methanesulfonamide core linked to a 4-fluorophenyl group and a 4-(thiophen-2-yl)piperidine moiety via an ethyl chain. The fluorine atom likely enhances metabolic stability, as seen in 4-F-α-PVP analogs (), while the thiophene moiety may influence lipophilicity and binding affinity .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN2O2S2/c19-17-5-3-15(4-6-17)14-25(22,23)20-9-12-21-10-7-16(8-11-21)18-2-1-13-24-18/h1-6,13,16,20H,7-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWULCWMPLWDGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-fluorophenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a thiophene moiety, and a methanesulfonamide group. Its molecular formula is with a molecular weight of approximately 426.53 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C24H24F2N2OS |

| Molecular Weight | 426.53 g/mol |

| InChI Key | BUZFDPKHXXNKHC-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For example, studies have shown that related piperidine derivatives can induce apoptosis in cancer cell lines such as MCF7 and MDA-MB-231, with IC50 values indicating potent activity (IC50 = 39.70 µM) . The mechanism often involves the activation of caspases, which are crucial for the apoptotic process.

Antinociceptive and Anti-inflammatory Effects

This compound may also possess antinociceptive and anti-inflammatory properties. Analogous compounds have demonstrated the ability to inhibit pain pathways and reduce inflammation in various animal models. For instance, piperidine derivatives have been shown to modulate the activity of cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators .

Neuroprotective Effects

The neuroprotective potential of this compound is supported by its interaction with neurotransmitter systems. Piperidine derivatives are known to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation . This inhibition could provide therapeutic benefits for conditions like depression and anxiety.

Case Studies

Several studies have explored the biological activities of similar compounds:

- Cytotoxicity Studies : A study on a related piperidine derivative demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential for developing novel anticancer therapies .

- Pain Management : Research into piperidine analogs has shown promising results in reducing pain responses in animal models, suggesting their utility in pain management strategies .

- Neuroprotective Mechanisms : Investigations into the neuroprotective effects of related compounds indicated their ability to reduce oxidative stress markers in neuronal cells, further supporting their potential use in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its combination of a 4-fluorophenyl-methanesulfonamide group and a 4-(thiophen-2-yl)piperidine moiety. Key comparisons with analogs include:

Key Observations :

- Unlike sertindole, which targets dopamine and serotonin receptors, the sulfonamide group in the target compound may favor interactions with enzymes like PLD .

Pharmacological Activity

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

- W-15 : Exhibits opioid-like activity but with lower potency than fentanyl due to 2-piperidinyl vs. 4-piperidinyl substitution .

- HLP and FIPI: Potent PLD inhibitors (IC₅₀ values in nanomolar range), suggesting sulfonamide/amide-linked piperidine derivatives may modulate lipid signaling pathways .

- Sertindole : Acts as a 5-HT₂A/D₂ receptor antagonist with minimal extrapyramidal side effects, highlighting the impact of fluorophenyl and piperidine motifs on CNS targeting .

Hypothesized Activity : The target compound’s sulfonamide-thiophene-piperidine architecture may confer dual activity—e.g., PLD inhibition (like HLP) or σ-receptor modulation (as seen with related piperidine derivatives in ).

Metabolic and Toxicological Profiles

- Metabolism : The 4-fluorophenyl group likely reduces oxidative metabolism, as observed in 4-F-α-PVP analogs (). The thiophene moiety may undergo sulfoxidation or ring-opening, necessitating further studies .

- Toxicity : W-15 and W-18 analogs () are associated with high toxicity due to opioid receptor activation, but the target compound’s lack of a phenylethyl group (cf. fentanyl) may mitigate this risk. Sertindole’s low extrapyramidal toxicity suggests fluorophenyl-piperidine derivatives can be optimized for safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.